REACTION_SMILES
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[CH3:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[CH3:3][O:4][C:5](=[O:6])[c:7]1[n:8][cH:9][c:10]([Cl:13])[n:11][cH:12]1.[Cl-:1].[Cl:21][CH:22]([Cl:23])[Cl:24].[NH4+:2]>>[NH2:2][C:5](=[O:4])[c:7]1[n:8][cH:9][c:10]([Cl:13])[n:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cnc(Cl)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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NC(=O)c1cnc(Cl)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |